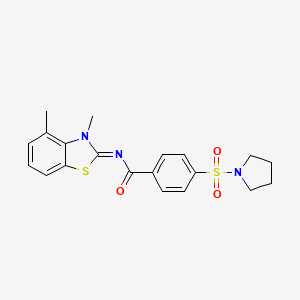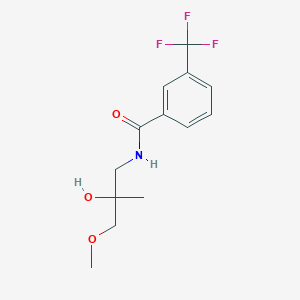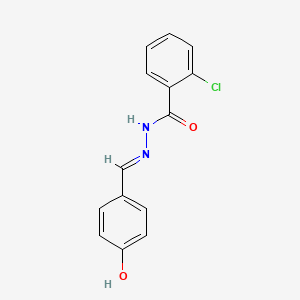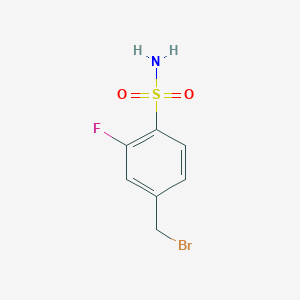
Z-Gly-gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-gln-OH, also known as Z-GLN-GLY-OH, is a synthetic amino acid . It is an acid conjugate, which is a derivative of the amino acid that has been covalently linked to an organic acid . It is used for the synthesis of recombinant proteins and as a potential drug for the treatment of cancer because it inhibits the enzyme tyrosinase .
Synthesis Analysis
This compound is used in the preparation of gelatin-based conductive hydrogels . The mechanical and conductive properties of hydrogels are improved by integrating this compound into gelatin polymers via enzymatic crosslinking . Another study mentions the use of multiple peptide synthesis in parallel to create a series of 24 compounds analogues of tripeptide sequence Z-Leu-Phe-Gln-H, modified by imidazole moiety .Molecular Structure Analysis
The molecular formula of this compound is C15H19N3O6 . It has an average mass of 337.328 Da and a monoisotopic mass of 337.127380 Da .Chemical Reactions Analysis
This compound is used as a substrate to differentiate and characterize transglutaminase (TGase) that catalyzes the post-translational covalent cross-linking of Gln- and Lys-containing peptides .Physical and Chemical Properties Analysis
This compound has a melting point of 131 - 132°C and a predicted boiling point of 748.0±60.0 °C . Its density is 1.339 . It is slightly soluble in chloroform, methanol, and water when sonicated . It is stored at -20°C .Applications De Recherche Scientifique
Molecular Mechanisms in Stress and Anxiety
The combination of glycine and zinc compounds, closely related to Z-Gly-gln-OH, has shown potential in treating stress and anxiety. Glycine acts as a key neurotransmitter, facilitating inhibitory processes in the central nervous system by enhancing transmembrane conductance in specific ion channels. Zinc ions can potentiate these receptors, increasing their affinity for glycine, which leads to an increase in the inhibitory processes of CNS neurons. Maintaining balanced levels of zinc and glycine can lead to the development of a stable anti-anxiety effect, along with the normalization of the sleep-wake rhythm, without compromising working efficiency after waking up (Shishkova et al., 2022).
Nutritional Interventions in Critical Illness
Parenteral glutamine (GLN) supplementation, which shares a functional group with this compound, has been extensively studied in critical care settings. It has been associated with a reduction in overall mortality, infectious complications, and lengths of stay in ICU and hospital settings. Specifically, parenteral GLN supplementation, when combined with nutrition support, shows a significant reduction in hospital mortality and length of stay, indicating its potential to improve outcomes in critically ill patients (Wischmeyer et al., 2014).
Zolpidem in Neurologic Disorders
Although not directly related to this compound, studies on zolpidem, a compound targeting the γ-aminobutyric acid A receptor, reveal the potential of certain chemicals to treat a wide variety of neurologic disorders. Zolpidem has been observed to transiently treat neurologic disorders related to movement and consciousness, suggesting a new treatment mechanism for these disorders. However, most of the knowledge comes from case reports and small interventional trials, highlighting the need for more comprehensive studies (Bomalaski et al., 2017).
Role of Zinc in Ischemia/Reperfusion Injury
Zinc, an element related to the composition of this compound, plays a protective role against ischemia/reperfusion (I/R) injury in various organs. Zinc supplementation can modulate several molecular pathways and biomarkers, indicating its protective effects against gastric, renal, hepatic, muscle, myocardial, or neuronal ischemic injury. It's suggested that zinc can be administered before elective surgeries to prevent the side effects of I/R injury, highlighting its potential as a protective agent (Akbari, 2019).
Mécanisme D'action
Safety and Hazards
Z-Gly-gln-OH should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and breathing mist, gas, or vapours should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPQNRKDGXXFG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)
![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)



![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)



